Cas no 3627-45-0 (4-Phenyl-4-piperidine Carboxylic Acid)

4-Phenyl-4-piperidine Carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 4-Phenylpiperidine-4-carboxylic acid
- 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride
- 4-Piperidinecarboxylicacid, 4-phenyl-
- Norpethidinic acid
- 4-carboxy-4-phenyl-piperidin
- 4-hydroxycarbonyl-4-phenyl-piperidine
- 4-Phenyl-4-piperidinecarboxylic acid HCl
- 4-phenyl-4-piperidinecarboxylicaci
- 4-phenylisonipecotic acid
- 4-phenyl-isonipecoticaci
- 4-Phenyl-piperidin-4-carbonsaeure
- n-demthylmeperidinicacid
- Normeperidine acid
- normeperidinicacid
- N-Demethylmeperidinic acid
- Normeperidinic acid
- MFCD00242586
- FT-0634938
- AKOS009031128
- 4-Phenyl-4-piperidine carboxylic acid hydrochloride
- DZZGGKPKWGPNJA-UHFFFAOYSA-N
- AC-23028
- EC 281-391-7
- VS-08778
- SB36837
- 4-phenyl-piperidine-4-carboxylic acid
- N-Demthylmeperidinic acid
- 5-22-02-00464 (Beilstein Handbook Reference)
- 4-Phenyl-4-piperidinecarboxylic acid
- BRN 0171176
- EINECS 222-844-0
- 4-carboxy-4-phenylpiperidine
- 4-hydroxy carbonyl-4-phenyl-piperidine
- SCHEMBL373567
- 4-Piperidinecarboxylic acid, 4-phenyl-
- DTXSID90868772
- AM807422
- ISONIPECOTIC ACID, 4-PHENYL-
- 4phenylpiperidine4carboxylic acid pmethylbenzenesulfonate
- NS00040740
- 3627-45-0
- EN300-21041
- EINECS 281-391-7
- 4-Phenyl-4-piperidinecarboxylicacid
- ALBB-036526
- DB-048943
- BBL028453
- 4-Phenyl-isonipecotic Acid; 4-Carboxy-4-phenylpiperidine; 4-Phenyl-4-piperidinecarboxylic Acid; N-Demethylmeperidinic Acid; Normeperidinic Acid; Norpethidinic Acid
- STL352066
- 4-Phenyl-4-piperidine Carboxylic Acid
-
- MDL: MFCD00242586
- インチ: InChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
- InChIKey: DZZGGKPKWGPNJA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2(CCNCC2)C(=O)O
計算された属性
- せいみつぶんしりょう: 205.11000
- どういたいしつりょう: 205.11
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3A^2
- 疎水性パラメータ計算基準値(XlogP): -1
じっけんとくせい
- 密度みつど: 1.157±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 374.9°Cat760mmHg
- フラッシュポイント: 180.5°C
- 屈折率: 1.554
- ようかいど: 微溶性(14 g/l)(25ºC)、
- PSA: 49.33000
- LogP: 1.72120
4-Phenyl-4-piperidine Carboxylic Acid セキュリティ情報
4-Phenyl-4-piperidine Carboxylic Acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Phenyl-4-piperidine Carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21041-2.5g |
4-phenylpiperidine-4-carboxylic acid |
3627-45-0 | 2.5g |
$50.0 | 2023-09-16 | ||
Enamine | EN300-21041-10.0g |
4-phenylpiperidine-4-carboxylic acid |
3627-45-0 | 10g |
$166.0 | 2023-05-31 | ||
Enamine | EN300-21041-0.1g |
4-phenylpiperidine-4-carboxylic acid |
3627-45-0 | 0.1g |
$19.0 | 2023-09-16 | ||
Enamine | EN300-21041-0.25g |
4-phenylpiperidine-4-carboxylic acid |
3627-45-0 | 0.25g |
$19.0 | 2023-09-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-267732-250 mg |
4-Phenyl-4-piperidine carboxylic acid hydrochloride, |
3627-45-0 | 250MG |
¥903.00 | 2023-07-11 | ||
A2B Chem LLC | AD39625-1g |
4-Piperidinecarboxylicacid, 4-phenyl- |
3627-45-0 | 98+% | 1g |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AD39625-250mg |
4-Piperidinecarboxylicacid, 4-phenyl- |
3627-45-0 | 98+% | 250mg |
$105.00 | 2024-04-20 | |
Enamine | EN300-21041-1.0g |
4-phenylpiperidine-4-carboxylic acid |
3627-45-0 | 1g |
$26.0 | 2023-05-31 | ||
Enamine | EN300-21041-0.05g |
4-phenylpiperidine-4-carboxylic acid |
3627-45-0 | 0.05g |
$19.0 | 2023-09-16 | ||
Alichem | A129010235-1g |
4-Phenyl-4-piperidine carboxylic acid |
3627-45-0 | 95% | 1g |
$332.84 | 2023-09-02 |
4-Phenyl-4-piperidine Carboxylic Acid 関連文献
-
1. 674. Synthetic analgesics and related compounds. Part V. 2-Imino-3 : 3-diphenylpyrrolidinesWalter Wilson J. Chem. Soc. 1952 3524
4-Phenyl-4-piperidine Carboxylic Acidに関する追加情報
4-Phenyl-4-piperidine Carboxylic Acid (CAS No: 3627-45-0)
4-Phenyl-4-piperidine carboxylic acid is a versatile organic compound with the CAS registry number 3627-45-0. This compound, also known as piperidine-4-carboxylic acid phenyl ester, has garnered significant attention in both academic and industrial research due to its unique chemical properties and potential applications in various fields. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of 4-phenyl-4-piperidine carboxylic acid comprises a piperidine ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the same position. This arrangement imparts the compound with a balance of hydrophobic and hydrophilic properties, making it suitable for diverse chemical reactions and applications. The piperidine ring, a six-membered saturated ring containing one nitrogen atom, contributes to the compound's stability and reactivity.
Recent studies have highlighted the potential of 4-phenyl-4-piperidine carboxylic acid in drug discovery and development. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the design of peptide-based drugs and antimicrobial agents. The carboxylic acid group facilitates peptide bond formation, enabling the creation of complex molecular architectures that can target specific biological pathways.
In addition to its role in pharmaceuticals, 4-phenyl-4-piperidine carboxylic acid has found applications in materials science. Its ability to form stable amide bonds makes it an ideal candidate for synthesizing polyamides and other high-performance polymers. These materials exhibit excellent mechanical properties and thermal stability, making them suitable for use in advanced composites and electronic devices.
The synthesis of 4-phenyl-4-piperidine carboxylic acid involves several methods, including nucleophilic substitution, ring-opening reactions, and coupling techniques. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For instance, the use of transition metal catalysts has enabled the selective formation of the desired stereochemistry in complex molecules derived from this compound.
Another area of active research is the exploration of green chemistry approaches for synthesizing 4-phenyl-4-piperidine carboxylic acid. Scientists are investigating biocatalytic methods that utilize enzymes to mediate key steps in its production. These methods offer environmental benefits by reducing waste generation and energy consumption compared to traditional chemical synthesis routes.
Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of 4-phenyl-4-piperidine carboxylic acid. Advanced molecular modeling techniques have provided insights into its interaction with biological targets, aiding in the design of more effective drug candidates.
In conclusion, 4-phenyl-4-piperidine carboxylic acid (CAS No: 3627-45-0) is a multifaceted compound with promising applications across various disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for future innovations in drug development, materials science, and beyond.
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